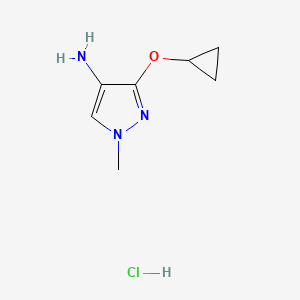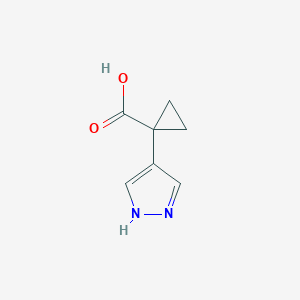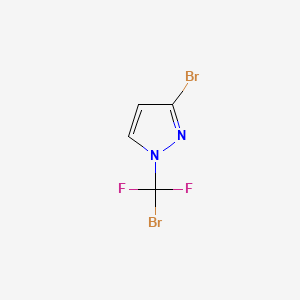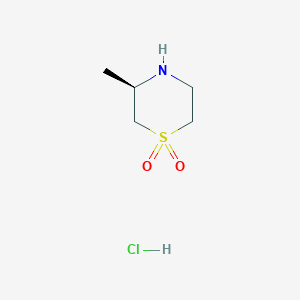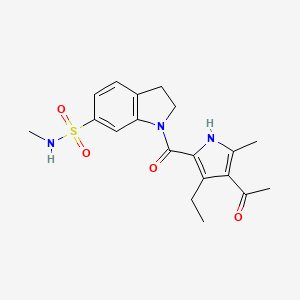![molecular formula C9H8ClNO2 B15317082 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO It is a derivative of cyclopenta[b]pyridine, featuring a chlorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Hydrocarbons and their derivatives.
Substitution: Amines, ethers, and other substituted compounds.
Scientific Research Applications
2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a lead compound in drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbaldehyde: This compound differs by the position of the carboxylic acid group.
2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine: This compound has a methyl group instead of the carboxylic acid group.
Uniqueness: 2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is unique due to its specific structural features, which influence its reactivity and potential applications. Its carboxylic acid group provides additional functionality compared to similar compounds.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-2-5-1-3-6(9(12)13)8(5)11-7/h2,4,6H,1,3H2,(H,12,13) |
InChI Key |
ZVCZYJAQARLEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


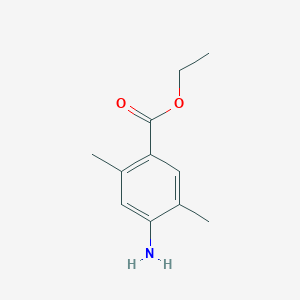
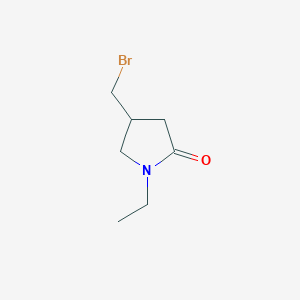
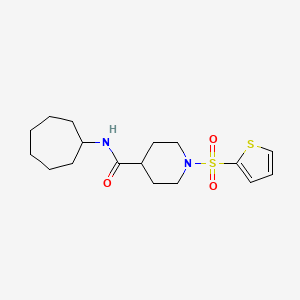
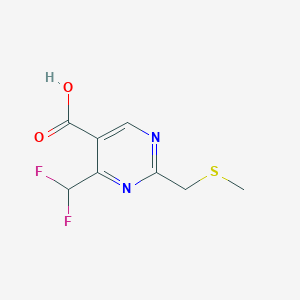
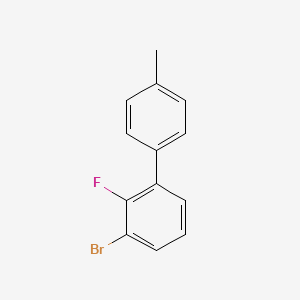

![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
